molecular formula C3H3F3O4 B1314282 3,3,3-Trifluoro-2-oxopropanoic acid hydrate CAS No. 431-72-1

3,3,3-Trifluoro-2-oxopropanoic acid hydrate

Cat. No. B1314282
CAS RN: 431-72-1
M. Wt: 160.05 g/mol
InChI Key: DVIOGFLGQOLWTD-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-2-oxopropanoic acid hydrate is an organic compound with the molecular formula C3H3F3O4 . It is a white, crystalline solid commonly used as a chelating agent, an intermediate in the synthesis of other chemicals, and as a precursor to fluorinated compounds for various industries.


Molecular Structure Analysis

The molecular weight of 3,3,3-Trifluoro-2-oxopropanoic acid hydrate is 160.05 g/mol . The IUPAC name for this compound is 3,3,3-trifluoro-2-oxopropanoic acid;hydrate . The InChI representation is InChI=1S/C3HF3O3.H2O/c4-3(5,6)1(7)2(8)9;/h(H,8,9);1H2 . The Canonical SMILES representation is C(=O)(C(=O)O)C(F)(F)F.O .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 160.05 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 7 . The compound has a rotatable bond count of 1 . The exact mass is 159.99834306 g/mol and the monoisotopic mass is also 159.99834306 g/mol . The topological polar surface area is 55.4 Ų . The heavy atom count is 10 . The formal charge is 0 . The complexity of the compound is 147 .

Scientific Research Applications

Cooperative Hydration in Ice

Research by Guzman et al. (2006) elucidates the cooperative hydration of pyruvic acid, analogous to 2-oxopropanoic acid, in ice. This study demonstrates the involvement of approximately 3.5 water molecules in the hydration process at 230 K, providing insights into the thermodynamics of acid hydration in frozen states. The findings could have implications for understanding molecular interactions in cryogenic conditions and ice matrices (Guzman, Hildebrandt, Colussi, & Hoffmann, 2006).

Proton Conductivity in Fuel Cells

Sunda and Venkatnathan (2011) conducted molecular dynamics simulations to study the structural and dynamical properties of triflic acid and triflate ion/water mixtures, focusing on their application in fuel cell technology. Their work provides a detailed analysis of how triflic acid, part of the perfluorosulfonated polymer electrolyte membranes, exhibits proton conductivity even at low hydration levels. This research is crucial for the development and optimization of fuel cell materials (Sunda & Venkatnathan, 2011).

Biotransformation in Rabbits

Schuster et al. (2010) investigated the biotransformation of 2,3,3,3-tetrafluoropropene in rabbits, revealing the formation of several metabolites, including N-acetyl-S-(3,3,3-trifluoro-2-hydroxypropanyl)-l-cysteine. While this research primarily focuses on a different fluorinated compound, it highlights the metabolic pathways and potential environmental and biological interactions of fluorinated compounds, including those similar to 3,3,3-trifluoro-2-oxopropanoic acid hydrate (Schuster et al., 2010).

Synthesis and Chemical Transformations

Alkhafaji et al. (2013) explored the regiocontrolled hydroarylation of (trifluoromethyl)acetylenes in superacids, leading to the synthesis of CF3-substituted 1,1-diarylethenes. This study is relevant for the chemical synthesis and functionalization of compounds containing trifluoromethyl groups, offering a pathway to synthesize derivatives of 3,3,3-trifluoro-2-oxopropanoic acid hydrate (Alkhafaji et al., 2013).

Proton Transport in Fuel Cell Technology

Hayes, Paddison, and Tuckerman (2011) studied proton transport in triflic acid pentahydrate via ab initio path integral molecular dynamics, aiming to understand proton dissociation and transport in fuel cell membranes. Their findings contribute to the development of more efficient fuel cell technologies by detailing the behavior of protonic defects and their impact on proton conductivity (Hayes, Paddison, & Tuckerman, 2011).

Safety And Hazards

3,3,3-Trifluoro-2-oxopropanoic acid hydrate is known to cause skin irritation and serious eye irritation. It is harmful if swallowed . Personal protective equipment and face protection should be worn when handling this compound. Contact with eyes, skin, or clothing should be avoided. Dust formation should be avoided and adequate ventilation should be ensured .

properties

IUPAC Name

3,3,3-trifluoro-2-oxopropanoic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HF3O3.H2O/c4-3(5,6)1(7)2(8)9;/h(H,8,9);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVIOGFLGQOLWTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(=O)O)C(F)(F)F.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3F3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101347240
Record name 3,3,3-Trifluoro-2-oxopropanoic acid hydrate (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101347240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3,3-Trifluoro-2-oxopropanoic acid hydrate

CAS RN

1081801-99-1, 431-72-1
Record name 3,3,3-Trifluoro-2-oxopropanoic acid hydrate (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101347240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3,3-trifluoro-2-oxopropanoic acid
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